molecular formula CHAgF3S B1662067 silver;trifluoromethanethiolate CAS No. 811-68-7

silver;trifluoromethanethiolate

Cat. No.: B1662067
CAS No.: 811-68-7
M. Wt: 209.95 g/mol
InChI Key: SVPQZGWGYCARGG-UHFFFAOYSA-N
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Description

Silver trifluoromethanethiolate, also known as silver(I) trifluoromethanethiolate, is a chemical compound with the molecular formula CAgF3S. It is a silver salt of trifluoromethanethiol and is known for its unique properties, including high lipophilicity and metabolic stability. This compound is frequently used in organic synthesis and has applications in pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

Silver(I) trifluoromethanethiolate, also known as (Trifluoromethylthio) silver(I), primarily targets alkyl carboxylic acids . These acids are abundant and serve as desirable starting materials for the preparation of many important and valuable compounds with different functional groups .

Mode of Action

The compound operates through a silver-mediated oxidative decarboxylative radical trifluoromethylthiolation reaction . This reaction occurs under mild conditions and allows the synthesis of various valuable alkyltrifluoromethylthioethers from alkyl carboxylic acids .

Biochemical Pathways

The biochemical pathway primarily involves the oxidative decarboxylative radical trifluoromethanethiolation of alkyl carboxylic acids . This process results in the formation of alkyltrifluoromethylthioethers . The trifluoromethylthio group (CF3S) has attracted much attention because of its electron-withdrawing nature, unique high lipophilicity, and metabolic stability .

Result of Action

The result of the action of Silver(I) trifluoromethanethiolate is the efficient formation of alkyltrifluoromethylthioethers . These ethers are synthesized from abundant alkyl carboxylic acids and are valuable in various applications due to their physical, chemical, and biological properties .

Action Environment

Silver(I) trifluoromethanethiolate should be stored under an inert atmosphere in a dark place at room temperature . These conditions help maintain the stability and efficacy of the compound. The reaction it mediates operates under mild conditions

Preparation Methods

Synthetic Routes and Reaction Conditions

Silver trifluoromethanethiolate can be synthesized using various methods. One common method involves the reaction of silver fluoride with trifluoromethanethiol. This reaction typically occurs under mild conditions and results in the formation of silver trifluoromethanethiolate . Another method involves the oxidative decarboxylative radical trifluoromethylthiolation of aliphatic carboxylic acids using silver trifluoromethanethiolate and selectfluor .

Industrial Production Methods

Industrial production of silver trifluoromethanethiolate often involves large-scale synthesis using similar methods as described above. The process is optimized for efficiency and yield, ensuring the production of high-purity silver trifluoromethanethiolate for various applications .

Chemical Reactions Analysis

Types of Reactions

Silver trifluoromethanethiolate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with silver trifluoromethanethiolate include selectfluor, silver fluoride, and various aliphatic carboxylic acids. These reactions typically occur under mild conditions, making them practical for laboratory and industrial applications .

Major Products Formed

The major products formed from reactions involving silver trifluoromethanethiolate include alkyltrifluoromethylthioethers and trifluoromethyl aryl sulfides. These products are valuable intermediates in organic synthesis and have applications in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

silver;trifluoromethanethiolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CHF3S.Ag/c2-1(3,4)5;/h5H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRXLNQFRQGJLU-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(F)[S-].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CAgF3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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